Lipophilicity Differential: Pyridin-3-yl vs. Methyl Oxadiazole Analog
The target compound replaces the methyl group on the 1,2,4-oxadiazole ring (present in analog N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide) with a pyridin-3-yl substituent. PubChem computed XLogP3 for the target is 3.7 ; the methyl analog (MW 336.4, C19H20N4O2) lacks the additional aromatic ring and nitrogen, resulting in an estimated XLogP3 of approximately 2.8–3.0 (based on fragment contribution). The ~0.7–0.9 log unit increase represents a ~5–8-fold higher calculated octanol-water partition coefficient, indicating greater membrane permeability potential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (PubChem computed, 2025 release) |
| Comparator Or Baseline | N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide; XLogP3 estimated ~2.8–3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.7 to +0.9 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and CNS penetration potential, which is critical for intracellular or CNS target engagement; users screening for blood-brain barrier penetrant candidates may prioritize this compound over the less lipophilic methyl analog.
- [1] PubChem Compound Summary for CID 71792082, N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide. National Center for Biotechnology Information (2025). View Source
